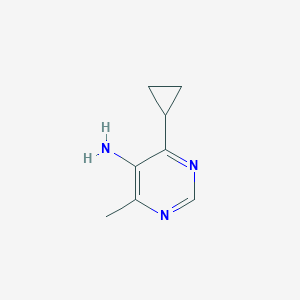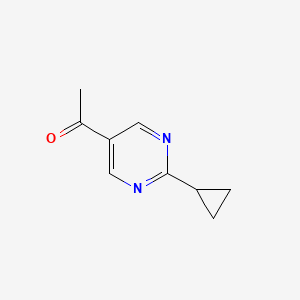
1-(2-Cyclopropylpyrimidin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropylpyrimidin-5-yl)ethanone is a heterocyclic compound with a pyrimidine ring substituted with a cyclopropyl group at the 2-position and an ethanone group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylpyrimidin-5-yl)ethanone typically involves the acylation of 2-cyclopropylpyrimidine. One common method includes the reaction of 2-cyclopropylpyrimidine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropylpyrimidin-5-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(2-Cyclopropylpyrimidin-5-yl)ethanoic acid.
Reduction: 1-(2-Cyclopropylpyrimidin-5-yl)ethanol.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
1-(2-Cyclopropylpyrimidin-5-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . This inhibition can lead to various biological effects, such as antimicrobial or antiproliferative activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyclopropylpyrimidin-5-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.
1-(2-Cyclopropylpyrimidin-5-yl)ethanoic acid: Similar structure but with a carboxylic acid group instead of an ethanone group.
2-Cyclopropylpyrimidine: Lacks the ethanone group but retains the cyclopropyl-substituted pyrimidine ring.
Uniqueness
1-(2-Cyclopropylpyrimidin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanone group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(2-cyclopropylpyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C9H10N2O/c1-6(12)8-4-10-9(11-5-8)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
JLXNMBTVYYEBIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
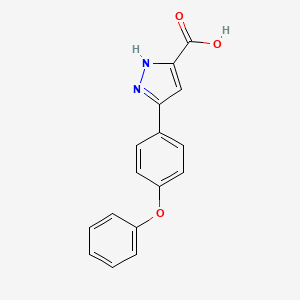
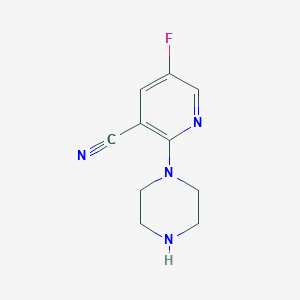
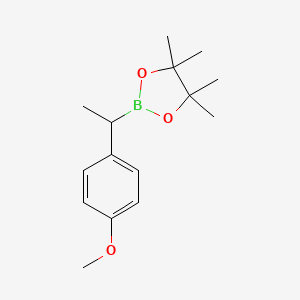
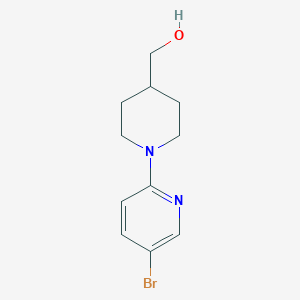
![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)
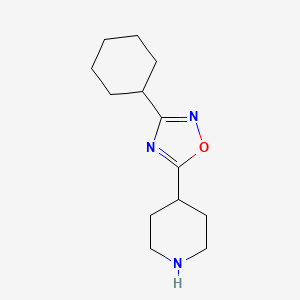

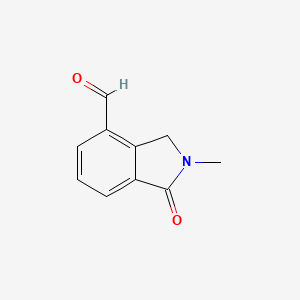
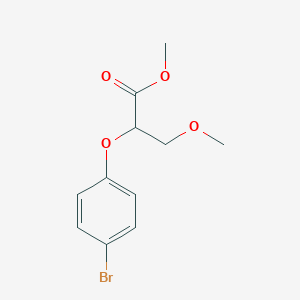
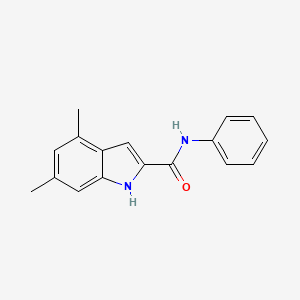
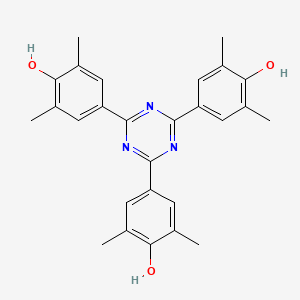
![2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide](/img/structure/B13987250.png)
